molecular formula C17H16ClNO4 B2997635 Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate CAS No. 866020-20-4

Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate

Cat. No. B2997635
CAS RN: 866020-20-4
M. Wt: 333.77
InChI Key: DWYVZNHCAZXNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate” is a chemical compound that can be purchased from various suppliers for pharmaceutical testing . It is also used in the synthetic preparation of antimicrobial agents .


Molecular Structure Analysis

The molecular formula of “Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate” is C17H16ClNO4 . Its molecular weight is 333.77 .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for the introduction of additional functional groups that can enhance biological activity or target specificity. For example, it can be used to synthesize derivatives with potential antioxidant properties .

Computational Chemistry

Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate can be studied using computational chemistry techniques to predict its behavior in different environments and interactions with other molecules, which is crucial for drug design and discovery .

properties

IUPAC Name

methyl 2-[4-(3-chloropropanoylamino)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-17(21)14-4-2-3-5-15(14)23-13-8-6-12(7-9-13)19-16(20)10-11-18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYVZNHCAZXNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate

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